Cas no 1539794-03-0 (1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine)

1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
- EN300-1849772
- 1539794-03-0
-
- Inchi: 1S/C9H16N4/c1-8-9(7-11-12(8)2)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
- InChI Key: CWVUCZHDRMZJQY-UHFFFAOYSA-N
- SMILES: N1(C2=C(C)N(C)N=C2)CCNCC1
Computed Properties
- Exact Mass: 180.137496527g/mol
- Monoisotopic Mass: 180.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
- XLogP3: 0.1
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 327.7±37.0 °C(Predicted)
- pka: 8.87±0.10(Predicted)
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849772-0.1g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 0.1g |
$1307.0 | 2023-05-26 | ||
Enamine | EN300-1849772-0.5g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 0.5g |
$1426.0 | 2023-05-26 | ||
Enamine | EN300-1849772-2.5g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 2.5g |
$2912.0 | 2023-05-26 | ||
Enamine | EN300-1849772-1.0g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 1g |
$1485.0 | 2023-05-26 | ||
Enamine | EN300-1849772-0.25g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 0.25g |
$1366.0 | 2023-05-26 | ||
Enamine | EN300-1849772-10.0g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 10g |
$6390.0 | 2023-05-26 | ||
Enamine | EN300-1849772-5.0g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 5g |
$4309.0 | 2023-05-26 | ||
Enamine | EN300-1849772-0.05g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 0.05g |
$1247.0 | 2023-05-26 | ||
Enamine | EN300-1849772-1g |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine |
1539794-03-0 | 1g |
$0.0 | 2023-09-19 |
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine Related Literature
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
Additional information on 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
Comprehensive Overview of 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine (CAS No. 1539794-03-0): Properties, Applications, and Research Insights
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine, identified by its CAS number 1539794-03-0, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a piperazine ring with a 1,5-dimethyl-1H-pyrazole moiety, offering unique chemical properties that make it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for bioactive molecules due to its structural versatility and favorable pharmacokinetic profile.
The growing demand for pyrazole derivatives in medicinal chemistry has positioned 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine as a compound of interest. Recent studies highlight its relevance in developing kinase inhibitors and GPCR-targeted therapeutics, addressing current research trends in oncology and CNS disorders. The compound's hydrogen bonding capacity and lipophilic balance contribute to its molecular recognition properties, making it a subject of computational chemistry studies using AI-driven drug design platforms.
From a synthetic chemistry perspective, CAS 1539794-03-0 demonstrates remarkable stability under various reaction conditions. Its N-alkylation and N-acylation potential allow for diverse structural modifications, enabling the creation of compound libraries for high-throughput screening. The dimethylpyrazole component provides steric control in molecular interactions, while the piperazine ring contributes to improved solubility - a critical factor in modern drug development addressing the rule of five challenges.
Analytical characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine reveals distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies show characteristic proton environments in both the aromatic and aliphatic regions, while mass spectrometry confirms its molecular weight with high precision. These analytical profiles support quality control in GMP-compliant synthesis and facilitate its identification in complex biological matrices during ADME studies.
Emerging applications of this compound extend beyond pharmaceuticals. Materials scientists are exploring its use in coordination chemistry as a ligand for transition metal complexes, particularly in catalytic systems. The compound's chelation properties and thermal stability make it suitable for developing novel organometallic frameworks with potential applications in energy storage and conversion technologies.
Environmental and safety assessments of 1539794-03-0 indicate favorable biodegradation profiles compared to traditional aromatic amines. This aligns with current industry priorities for green chemistry and sustainable synthesis practices. Computational toxicology models predict low ecological risk, supporting its inclusion in benign-by-design molecular development strategies that are gaining traction in regulatory science.
The commercial availability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine through specialty chemical suppliers has expanded in recent years, reflecting growing market demand. Current pricing trends and supply chain dynamics for this intermediate demonstrate its increasing importance in the fine chemicals sector. Patent analysis reveals a steady rise in filings incorporating this scaffold, particularly in biopharmaceutical IP portfolios targeting neurological and metabolic disorders.
Future research directions for this compound class include exploration of its chiral derivatives and investigation of its supramolecular chemistry potential. Advanced crystallization studies may reveal polymorphic forms with distinct physical properties, while cryo-EM techniques could elucidate its binding modes with biological targets. These developments position CAS 1539794-03-0 as a compound with enduring scientific relevance in multiple disciplines.
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